Selective Anti-Staphylococcal Activity of 2,7-Naphthyridine Scaffold vs. Broad-Spectrum 1,8-Naphthyridines
Derivatives built on the 2,7-naphthyridine scaffold, for which 1-hydroxy-2,7-naphthyridine-3-carboxylic acid is a key intermediate, exhibit targeted activity against S. aureus with minimal disruption to commensal microbiota. In a head-to-head evaluation of a 2,7-naphthyridine library, compound 10j achieved an MIC of 8 mg/L exclusively against S. aureus, while showing no activity against Pseudomonas aeruginosa, Candida albicans, or Lactobacillus crispatus [1]. This contrasts sharply with the broad-spectrum 1,8-naphthyridine antibiotic nalidixic acid, which targets Gram-negative bacteria and exhibits a different selectivity profile [2].
| Evidence Dimension | Antimicrobial selectivity |
|---|---|
| Target Compound Data | 2,7-Naphthyridine derivative 10j MIC = 8 mg/L (S. aureus only); no activity against P. aeruginosa, C. albicans, L. crispatus |
| Comparator Or Baseline | Nalidixic acid (1,8-naphthyridine-3-carboxylic acid) – primarily active against Gram-negative bacteria |
| Quantified Difference | Qualitative difference in spectrum: 2,7-naphthyridines selectively target S. aureus, whereas 1,8-naphthyridines target Gram-negatives |
| Conditions | In vitro MIC assay against reference strains of S. aureus, P. aeruginosa, C. albicans, and L. crispatus |
Why This Matters
For procurement in antimicrobial lead optimization, the 2,7-naphthyridine core offers a microbiota-sparing profile distinct from the 1,8-naphthyridine class, making it a strategic choice for targeted anti-staphylococcal programs.
- [1] Wójcicka, A.; Bryndal, I.; Wagner, E.; et al. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences 2025, 26 (21), 10442. View Source
- [2] RCSB PDB. Nalidixic Acid Ligand Summary. https://www.rcsb.org/ligand/NIX (accessed 2026-05-04). View Source
